molecular formula C₂₀H₃₀N₂O₄ B1145180 Desfluoro Hydroxy Fallypride CAS No. 166173-73-5

Desfluoro Hydroxy Fallypride

Cat. No. B1145180
CAS RN: 166173-73-5
M. Wt: 362.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desfluoro Hydroxy Fallypride is a derivative of Fallypride , a selective dopamine D2/D3 receptor antagonist . It is used as a radiotracer for Positron Emission Tomography (PET) . Its molecular formula is C₂₀H₃₀N₂O₄ and it has a molecular weight of 362.46 .


Synthesis Analysis

The synthesis of [18F] fallypride, which is related to Desfluoro Hydroxy Fallypride, involves labeling tosyl-fallypride (tosylate precursor) with [18F] fluoride ion using a phase-transfer catalyst in GE’s Tracerlab FX2-N synthesis module . Using low concentrations of K2CO3 is desirable since high concentrations may lead to side products .


Molecular Structure Analysis

The molecular structure of Desfluoro Hydroxy Fallypride is closely related to fluoro compounds . The structure of Desfluoro Hydroxy Fallypride is very similar to its fluoro analogue .


Chemical Reactions Analysis

The synthesis of [18F] fallypride involves a reaction where [18F] fluoride ion reacts with tosyl-fallypride . The reaction is optimized in a micro-reactor for rapid synthesis .

Scientific Research Applications

Drug Delivery Systems

“Desfluoro Hydroxy Fallypride” could be incorporated into hydrogel-based drug delivery systems. These systems can provide controlled release of medications, improving efficacy and reducing side effects. The compound’s properties may enhance the stability and delivery of active pharmaceutical ingredients.

Each of these applications represents a unique field of study where “Desfluoro Hydroxy Fallypride” shows promise. The ongoing research and development in these areas are crucial for the advancement of medical science and the creation of innovative treatments .

Safety and Hazards

There is limited information available on the safety and hazards of Desfluoro Hydroxy Fallypride .

Future Directions

The synthesis of [18F] fallypride, which is related to Desfluoro Hydroxy Fallypride, has been improved and characterized in a Huntington’s disease mouse model . The substantial increase in scale expands the applications of droplet radiosynthesis to the production of clinically-relevant amounts of radiopharmaceuticals, and potentially even centralized production of clinical tracers in radiopharmacies .

Mechanism of Action

Target of Action

Desfluoro Hydroxy Fallypride is a high-affinity ligand for the dopamine D2/3 receptor in the brain . Dopamine receptors are involved in the pathophysiology of neuropsychiatric diseases, including Huntington’s disease (HD) .

Mode of Action

Desfluoro Hydroxy Fallypride acts as a D2/3R antagonist . It binds to the D2/3 receptors, blocking the interaction between dopamine and its receptors. This interaction can be studied using Positron Emission Tomography (PET) imaging .

Biochemical Pathways

It is known that the compound interacts with the dopamine pathway by binding to d2/3 receptors . This interaction can lead to changes in dopamine signaling, which can have downstream effects on various neurological processes.

Pharmacokinetics

It is known that the compound has a high molar activity, which allows for its use in pet imaging . The compound is prepared by nucleophilic fluorination of an O-tosyl ester precursor . The highest accumulation of the compound has been observed in muscle, liver, kidneys, and brain .

Result of Action

The primary result of Desfluoro Hydroxy Fallypride’s action is a decrease in D2/3 receptor densities in the striatum . This has been observed in both clinical studies and preclinical models of HD . The decrease in D2/3 receptor densities is consistent with the known role of these receptors in HD and other neuropsychiatric disorders.

Action Environment

The action of Desfluoro Hydroxy Fallypride can be influenced by various environmental factors. For instance, the temperature can affect the in vitro affinity of the compound for D2/3 receptors . Additionally, the compound’s action can be studied using different methods, such as conventional heating and microwave-induced radiofluorination . These methods can potentially influence the compound’s action, efficacy, and stability.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Desfluoro Hydroxy Fallypride involves the conversion of Fallypride to Desfluoro Fallypride, followed by the introduction of a hydroxyl group to form Desfluoro Hydroxy Fallypride.", "Starting Materials": [ "Fallypride", "Sodium hydride", "Bromine", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Fallypride is treated with sodium hydride in methanol to form the corresponding sodium salt.", "Step 2: Bromine is added to the reaction mixture to form the bromo derivative of Fallypride.", "Step 3: The bromo derivative is treated with sodium borohydride in methanol to form Desfluoro Fallypride.", "Step 4: Desfluoro Fallypride is treated with hydrogen peroxide and sodium hydroxide in methanol to introduce a hydroxyl group and form Desfluoro Hydroxy Fallypride." ] }

CAS RN

166173-73-5

Product Name

Desfluoro Hydroxy Fallypride

Molecular Formula

C₂₀H₃₀N₂O₄

Molecular Weight

362.46

synonyms

5-(3-Hydroxypropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propenyl)-2-pyrrolidinyl]methyl]-benzamide;  (S)-5-(3-hydroxypropyl)-2,3-dimethoxy-N-[[1-(2-propenyl)-2-pyrrolidinyl]methyl]-Benzamide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.